molecular formula C21H30N4O2 B4949043 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione

4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione

Cat. No. B4949043
M. Wt: 370.5 g/mol
InChI Key: DHOKHBXNKDRFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione, also known as DMEMQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinolone derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and differentiation. 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione can also increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important signaling molecules in the brain. Additionally, it can modulate the activity of various enzymes and ion channels.

Advantages and Limitations for Lab Experiments

4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has several advantages for lab experiments. It is a highly potent and selective compound, which makes it ideal for studying specific pathways and mechanisms. It is also relatively easy to synthesize and purify. However, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, it can have toxic effects at higher concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand the full extent of its neuroprotective effects and how it can be used in therapeutic applications. Additionally, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has shown promising results in studies related to depression and anxiety, and further research is needed to explore its potential as a treatment for these conditions. Finally, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been shown to modulate the activity of ion channels, and further studies are needed to understand its effects on these channels and how it can be used in drug discovery.

Synthesis Methods

4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione can be synthesized through a multi-step process involving the reaction of 2-methyl-5,6-dioxo-1,2,5,6-tetrahydroquinoline with piperidine and diethylamine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has also been used in studies related to epilepsy, depression, and anxiety.

properties

IUPAC Name

4-[2-(diethylamino)ethylamino]-2-methyl-8-piperidin-1-ylquinoline-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-4-24(5-2)12-9-22-16-13-15(3)23-20-17(25-10-7-6-8-11-25)14-18(26)21(27)19(16)20/h13-14H,4-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOKHBXNKDRFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=NC(=C1)C)C(=CC(=O)C2=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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